

analytical method validation for Dorzolamide hydrochloride assay

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Compound Focus: Dorzolamide Hydrochloride

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Introduction to Dorzolamide and the Analytical Method

Dorzolamide (DZL) hydrochloride is a carbonic anhydrase inhibitor used for treating glaucoma and ocular hypertension [1]. This application note describes a **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)** method for its quantification in ophthalmic dosage forms.

The developed method is **fast**, with a run time of only 7 minutes, and **sensitive**, with a low limit of detection [1]. It provides a cost-effective and reliable procedure suitable for routine quality control in pharmaceutical analysis.

Materials and Instrumentation

- **Reagents:** Analytical grade potassium dihydrogen orthophosphate and ortho phosphoric acid. HPLC grade acetonitrile and water [1].
- **API:** Pure dorzolamide active substance [1].
- **Instrumentation:** HPLC system equipped with a pump, UV-Visible detector, and manual injector. A Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) column was used, maintained at **30°C** [1].
- **Software:** For data acquisition and processing [1].

Detailed Experimental Protocol

Chromatographic Conditions

- **Mobile Phase:** A mixture of **phosphate buffer** (50 mM, pH 2.5) and **acetonitrile** in a **90:10 (v/v)** ratio. The buffer should be filtered through a 0.22 µm membrane filter and degassed by sonication for 10 minutes [1].
- **Flow Rate:** **0.8 mL/min** in an isocratic mode [1].
- **Detection:** UV detection at **254 nm** [1].
- **Injection Volume:** **20 µL** [1].

Preparation of Standard Solution

- Accurately weigh and transfer about **100 mg** of pure Dorzolamide working standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with HPLC grade water to obtain a stock solution with a concentration of **1000 µg/mL** [1].
- Further dilute this stock solution quantitatively with the mobile phase to obtain working standard solutions.

Preparation of Sample Solution

- Transfer **1.0 mL** of the ophthalmic solution test sample into a 100 mL volumetric flask.
- Sonicate for 10 minutes with the mobile phase and dilute to volume.
- Filter this solution through a 0.22 µm filter.
- Pipette **0.5 mL** of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of approximately **50 µg/mL** [1].
- Inject a 20 µL aliquot into the HPLC system.

Method Validation Protocol

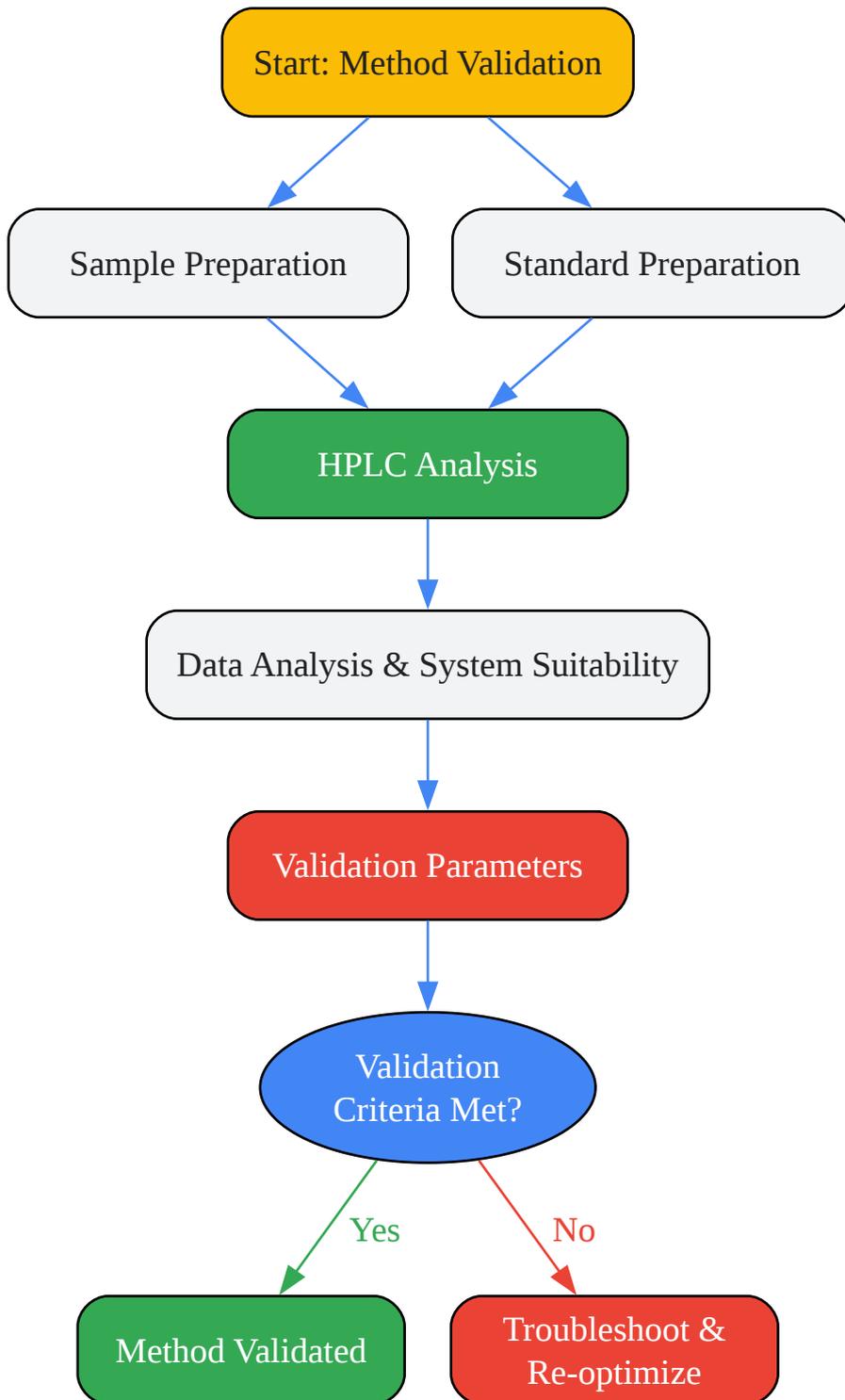
The method was validated as per ICH guidelines for the following parameters [1]:

- **Specificity:** Inject standard, sample, and placebo solutions separately. The method is specific if there is no interference from additives at the retention time of Dorzolamide (approximately **2.65 minutes**) [1].
- **Linearity:** Prepare and inject standard solutions at a minimum of six concentration levels (e.g., 10, 25, 50, 100, 125, and 150 µg/mL) in triplicate. Plot the mean peak area against the concentration and

calculate the correlation coefficient (acceptance criterion: $r^2 \geq 0.999$) [1].

- **Accuracy (Recovery):** Perform a standard addition recovery study at 50%, 100%, and 150% of the test concentration in triplicate. Calculate the percentage recovery (acceptance criterion: **98.0% - 102.0%**) [1].
- **Precision:**
 - **Intra-day Precision:** Analyze the sample at the test concentration in six replicates on the same day.
 - **Inter-day Precision:** Analyze the sample in six replicates over three consecutive days.
 - Calculate the **%RSD** of the peak areas for both (acceptance criterion: **%RSD \leq 2.0%**) [1].
- **Sensitivity:** Determine the **Limit of Detection (LOD)** and **Limit of Quantification (LOQ)** from the signal-to-noise ratio. Typical values are **$\sim 0.04 \mu\text{g/mL}$** for LOD and **$\sim 0.12 \mu\text{g/mL}$** for LOQ [1].
- **Robustness:** Deliberately introduce small changes in chromatographic parameters (e.g., flow rate $\pm 0.1 \text{ mL/min}$, acetonitrile content in mobile phase $\pm 2\%$). The method is robust if the peak areas and system suitability parameters are not significantly affected [1].

The following diagram illustrates the overall experimental workflow, from sample preparation to data analysis:



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Figure 1: Experimental workflow for the development and validation of the RP-HPLC method for Dorzolamide.

Results and Validation Data

System Suitability Results

The method met standard system suitability criteria [1]:

- **USP Plate Count:** 2910
- **Tailing Factor:** 1.08
- **Retention Time:** 2.653 ± 0.0461 minutes

Summary of Validation Parameters

The following table summarizes the key validation data obtained for the method.

Validation Parameter	Results Obtained	ICH / Typical Acceptance Criteria
Linearity Range	10 - 150 µg/mL	-
Correlation Coefficient (r ²)	0.9999	r ² ≥ 0.999
Accuracy (% Recovery)	99.53% - 100.32%	98% - 102%
Precision (%RSD)		
Intra-day (n=6)	0.09% - 0.14%	RSD ≤ 2.0%
Inter-day (n=18)	0.11%	RSD ≤ 2.0%
LOD	0.0405 µg/mL	S/N ≈ 3:1
LOQ	0.1226 µg/mL	S/N ≈ 10:1

Validation Parameter	Results Obtained	ICH / Typical Acceptance Criteria
Robustness	No significant impact from small, deliberate changes	System suitability remains within limits

Discussion and Application

The validation data confirms the method is **linear, accurate, precise, and specific** for Dorzolamide. The run time of 7 minutes and low solvent consumption make it efficient for high-throughput QC labs [1].

When applied to commercial ophthalmic solution, the method found an average drug content of **99.92% of the label claim**, demonstrating its suitability for real-world analysis [1]. The method's sensitivity (LOD and LOQ) is superior to some other reported methods [1].

Conclusion

This RP-HPLC method is robust and reliable for the quantitative analysis of **Dorzolamide hydrochloride** in ophthalmic solutions. Its validation in accordance with ICH guidelines ensures it is fit-for-purpose for routine quality control.

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References

1. New RP-HPLC Method Development and Validation for ... [pmc.ncbi.nlm.nih.gov]

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